molecular formula C23H31N3O4S B2985827 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide CAS No. 897611-44-8

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Cat. No. B2985827
CAS RN: 897611-44-8
M. Wt: 445.58
InChI Key: MVKNNRUBMMAATQ-UHFFFAOYSA-N
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Description

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of piperazine, a class of compounds known for their wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a piperazine ring substituted with a methoxyphenyl group and a sulfonyl-ethyl-phenylbutanamide group . The compound’s structure is likely to play a significant role in its biological activity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the Ugi reaction . These reactions are part of the broader field of organic synthesis, which involves the creation of complex organic molecules through a series of chemical reactions.

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide”. Here is a comprehensive analysis focusing on six unique applications:

α1-Adrenergic Receptor Affinity

This compound has been shown to have a high affinity for α1-adrenergic receptors (α1-AR), which are important targets in treating conditions like hypertension and benign prostatic hyperplasia. The binding affinity of similar compounds has been measured in nanomolar ranges, indicating potent interactions .

Neuroprotective Effects

A derivative of this compound has demonstrated protective effects against aluminium-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases or conditions caused by neurotoxic agents .

Antiproliferative Activity

Derivatives of this compound have been studied for their antiproliferative activity against human cancer cell lines, indicating potential use in cancer research and therapy .

Serotonin Receptor Binding

The compound has shown binding affinity for the 5-HT1A receptor, which is implicated in various neurological and psychiatric conditions, including anxiety and depression .

Molecular Dynamics and Docking Simulations

The structure of this compound allows for comparative analysis through molecular dynamics and docking simulations, aiding in the understanding of its interactions at a molecular level .

Diverse Biological Activities

Indole derivatives, which may share structural similarities with this compound, possess a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, and antioxidant properties. This suggests that the compound could be useful in various fields of biomedical research .

Springer Link - The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1 MDPI - Design, Synthesis and 5-HT1A Binding Affinity Springer Link - Protective Effects of a Piperazine Derivative Springer Link - Synthesis and In Vitro antiproliferative activity Springer Open - A brief review of the biological potential of indole derivatives

Future Directions

The compound and its derivatives have potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide interacts with its target, the alpha1-adrenergic receptor, by binding to it. This compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The binding of this compound to the receptor can lead to changes in the receptor’s activity, which can result in various physiological effects.

Biochemical Pathways

The interaction of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide with the alpha1-adrenergic receptor can affect various biochemical pathways. These pathways are associated with numerous neurodegenerative and psychiatric conditions . .

Pharmacokinetics

The pharmacokinetics of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds . .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-30-22-12-6-5-11-21(22)25-15-17-26(18-16-25)31(28,29)19-14-24-23(27)13-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-12H,7,10,13-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNNRUBMMAATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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